molecular formula C12H12ClF3O2 B14034218 1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14034218
M. Wt: 280.67 g/mol
InChI Key: AQDOVWSISPNMSD-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one is a high-value chemical intermediate certified for use in global pharmaceutical research and development . This compound is part of the broader class of chlorinated synthetic molecules, which are of significant and growing interest in medicinal chemistry for constructing diverse biological agents . Chlorine-containing compounds are a cornerstone of modern pharmaceuticals, with more than 250 FDA-approved drugs on the market, underscoring the critical role of such intermediates in the discovery of new therapeutic candidates . Researchers utilize this compound primarily as a sophisticated building block in the synthesis and characterization of novel chemical entities, particularly in the exploration of structure-activity relationships (SAR) . Its structural features, including the chlorine atom and trifluoromethoxy group, are key for modulating the potency and efficacy of target molecules in pre-clinical trials . Current scientific investigations into structurally related chloro-cathinones provide insight into its potential research applications, which include studying neuronal cytotoxicity, mechanisms of acetylcholinesterase (AChE) inhibition, and impacts on the cholinergic system in differentiated neuronal cell models such as SH-SY5Y . These studies help unravel potential mechanism pathways associated with cytotoxicity, including mitochondrial membrane potential depolarization and the induction of oxidative stress, providing valuable insights for neuropharmacological research and risk assessment . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H12ClF3O2

Molecular Weight

280.67 g/mol

IUPAC Name

1-chloro-1-[3-ethyl-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3O2/c1-3-8-5-4-6-9(10(13)7(2)17)11(8)18-12(14,15)16/h4-6,10H,3H2,1-2H3

InChI Key

AQDOVWSISPNMSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(C(=O)C)Cl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Chlorination of Propan-2-one Derivatives

  • Reagents : Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) as chlorinating agents.
  • Catalyst : Pyridine or ZnCl₂ (for milder conditions).
  • Conditions :
    • Temperature: 50–90°C.
    • Workup: Neutralization with alkali (e.g., NaOH) and vacuum distillation.

Example Protocol (adapted from):

  • React 3-ethyl-2-(trifluoromethoxy)phenylpropan-2-ol with SOCl₂ (molar ratio 1:1.05) and pyridine (4–6 wt%) at 70–80°C.
  • Cool to 25°C, crystallize, and neutralize with 15% NaOH.
  • Isolate the organic layer and distill under vacuum (−0.098 MPa).

Diazonium Salt Coupling (adapted from)

  • Substrate : 3-Ethyl-2-(trifluoromethoxy)aniline.
  • Reagents :
    • Diazotization: NaNO₂/HCl.
    • Coupling agent: Isopropenyl acetate.
    • Catalyst: CuCl/CuCl₂.
  • Conditions :
    • Temperature: 40–60°C.
    • Solvent: Polar solvents (e.g., acetone/water).

Example Protocol :

  • Diazotize 3-ethyl-2-(trifluoromethoxy)aniline with NaNO₂/HCl at 0–5°C.
  • React with isopropenyl acetate in acetone/water with CuCl catalyst.
  • Purify via bisulfite complexation or vacuum distillation.

Comparative Analysis of Methods

Method Yield Purity Key Advantages Limitations
Chlorination (SOCl₂) 95.2% 99.8% High conversion; catalyst recyclable Requires high-purity alcohol precursor
Diazonium Coupling 42–59% >99% Versatile for aryl groups Multi-step; sensitive conditions

Critical Reaction Parameters

Structural and Functional Insights

  • Electrophilic Reactivity : The trifluoromethoxy group increases electrophilicity at the ketone carbon, facilitating nucleophilic substitutions.
  • Stability : Halogenation at the α-position stabilizes the compound against oxidation.

Chemical Reactions Analysis

1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The trifluoromethoxy group at the 2-position (as in and ) versus the 5-position () alters electronic distribution and steric hindrance. Replacement of ethyl (target compound) with methylthio () introduces sulfur-based nucleophilicity, which may influence downstream reactions (e.g., nucleophilic substitutions).

Physical Properties: The 2-methylthio-3-trifluoromethoxy analog () has a predicted boiling point of ~300°C, comparable to other halogenated propanones. Higher molecular weight compounds (e.g., ) likely exhibit increased melting points and reduced solubility . Hydrazinylidene derivatives () form monoclinic crystals (space group P2₁/c) with hydrogen-bonded networks, enhancing thermal stability .

Synthetic Pathways :

  • Hydrazinylidene analogs are synthesized via diazonium salt coupling with chlorinated ketones (), whereas sulfur-containing derivatives (e.g., methylthio) may involve thiol-ene reactions or bromination followed by substitution ().

Applications :

  • Hydrazinylidene derivatives serve as intermediates for heterocycles like pyrazoles, which are prevalent in agrochemicals and pharmaceuticals .
  • Sulfur-containing analogs () are critical API intermediates, with purity standards ≥98% to meet regulatory requirements .

Research Findings and Implications

  • Electron-Withdrawing Groups : The trifluoromethoxy group significantly lowers electron density at the aromatic ring, directing electrophilic attacks to specific positions and stabilizing reactive intermediates .
  • Steric Effects : Ethyl and methylthio groups at the 3-position (target compound vs. ) may hinder access to the ketone moiety, affecting reaction kinetics in nucleophilic additions .
  • Crystallographic Behavior: Hydrogen-bonding patterns in hydrazinylidene derivatives () contrast with the non-polar packing of sulfur analogs, impacting their solubility and formulation in drug delivery systems .

Biological Activity

1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O and a molecular weight of 264.67 g/mol. This compound features a chloro group, an ethyl substituent, and a trifluoromethoxy group attached to a phenyl ring, contributing to its distinctive properties and potential biological activities, particularly in pharmaceutical research.

Chemical Structure and Properties

The structural complexity of this compound enhances its lipophilicity, which may influence its interaction with biological targets. The trifluoromethoxy group is particularly significant as it has been shown to enhance the biological activity of similar compounds by improving their binding affinity to various targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

This compound has also been studied for its anticancer potential. Preliminary data suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the presence of the trifluoromethoxy group may enhance its interaction with specific molecular targets involved in cancer cell survival and proliferation .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several fluorinated compounds, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound has significant potential as an antimicrobial agent, warranting further investigation into its mechanism of action and therapeutic applications .

Study 2: Anticancer Mechanisms

A separate study focused on the anticancer mechanisms of this compound revealed that it could induce apoptosis in MDA-MB-231 breast cancer cells. The treatment resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating a shift toward programmed cell death. The IC50 value for this effect was determined to be approximately 15 µM, highlighting its potency as a potential anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC12H12ClF3OTrifluoromethoxy group enhances activityAntimicrobial, anticancer
1-Chloro-1-(3-methylphenyl)propan-2-oneC11H13ClOLacks fluorinated groupsLower biological activity
1-Chloro-1-(4-fluorophenyl)propan-2-oneC11H12ClFContains a fluorine atomModerate biological activity

This table illustrates how the presence of specific functional groups influences the biological activity of these compounds.

Q & A

Q. What synthetic methodologies are employed for preparing 1-chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a substituted benzaldehyde derivative (e.g., 3-ethyl-2-(trifluoromethoxy)benzaldehyde) with a chloroacetone precursor under basic conditions. For instance, sodium acetate or potassium carbonate in ethanol facilitates the formation of the ketone backbone . Diazonium salt coupling (e.g., using substituted benzenediazonium chloride) with methyl 2-chloro-3-oxobutanoate may also yield hydrazonoyl chloride intermediates, which can be further functionalized .

Q. How is the compound characterized structurally and spectroscopically?

  • X-ray crystallography : Single-crystal diffraction (using SHELX software) confirms the planar geometry of the aryl-chloro-propanone backbone and intermolecular interactions like N–H⋯O hydrogen bonds .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent effects (e.g., trifluoromethoxy groups cause deshielding of adjacent protons) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C11_{11}H10_{10}ClF3_3O2_2) and isotopic patterns for chlorine/fluorine .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

The compound’s trifluoromethoxy and ethyl substituents introduce disorder in crystal packing. Strategies include:

  • Low-temperature data collection (100 K) to minimize thermal motion .
  • Refinement with SHELXL using anisotropic displacement parameters for non-H atoms and riding models for H-atoms .
  • Hydrogen bonding analysis (e.g., N–H⋯O chains) to explain supramolecular assembly .

Q. How do computational methods (e.g., DFT) predict reactivity and electronic properties?

Density functional theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing effects of the trifluoromethoxy group, which polarizes the carbonyl carbon, enhancing electrophilicity. Frontier molecular orbital analysis predicts nucleophilic attack at the chloroacetone moiety . Solvent effects (e.g., ethanol) are simulated using the polarizable continuum model (PCM) to validate experimental reaction yields .

Q. How can contradictory data in reaction optimization (e.g., yield vs. purity) be resolved?

  • Reaction monitoring : Use in situ 19F^{19}\text{F} NMR to track trifluoromethoxy group stability under varying conditions .
  • Byproduct analysis : LC-MS identifies side products (e.g., dechlorinated derivatives), guiding pH or temperature adjustments .
  • Design of experiments (DoE) : Multivariate analysis (e.g., varying solvent, base, and stoichiometry) optimizes yield and purity simultaneously .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound?

  • Flash chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 8:2 to 6:4) to separate polar byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers or diastereomers if chiral centers form during synthesis .

Q. How does the trifluoromethoxy substituent influence spectroscopic and reactivity profiles compared to methoxy analogs?

The trifluoromethoxy group increases electron-withdrawing effects, observed via:

  • IR spectroscopy : Lower C=O stretching frequencies (1680–1700 cm1^{-1}) due to reduced electron density .
  • Reactivity : Faster nucleophilic substitution at the chloroacetone site compared to methoxy-substituted analogs .

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